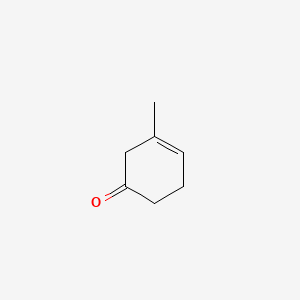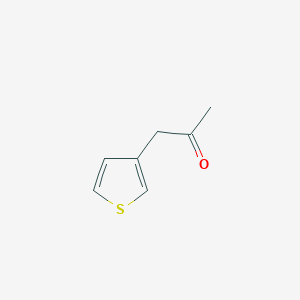
1-(3-Thienyl)-2-propanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photochromic Diarylethenes
- Scientific Field: Photochemistry .
- Application Summary: Thiophene derivatives are used in the development of photochromic diarylethenes. These molecules undergo thermally irreversible, fatigue-resistant, ultrafast, and highly sensitive photochromic reactions .
- Methods of Application: The instant property changes of photochromic molecules by photoirradiation lead to their use in various photonics devices .
- Results or Outcomes: The outstanding photochromic performance of these molecules attracts considerable attention from both scientific and technological points of view, stimulating research from fundamental physico-chemical aspects to various applications .
Synthesis of Thiophene Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: Thiophene-based analogs are used by scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results or Outcomes: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Gas Chromatography
- Scientific Field: Analytical Chemistry .
- Application Summary: “1-(3-Thienyl)-2-propanone” is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application: The compound is used as a standard in the calibration of the gas chromatograph. The data obtained is used for the analysis of various samples .
- Results or Outcomes: The use of “1-(3-Thienyl)-2-propanone” in gas chromatography helps in the accurate analysis of complex mixtures .
Luminescent Metal-Organic Frameworks
- Scientific Field: Material Science .
- Application Summary: Thiophene derivatives are used in the synthesis of luminescent metal-organic frameworks (MOFs). These MOFs have potential applications in various optical applications .
- Methods of Application: The synthesis of luminescent MOFs involves connecting the metal or metal-oxo node to the functionalized organic linkers .
- Results or Outcomes: Luminescent MOFs have been explored for use in light emitting diodes, sensing, and other optical applications .
Phase Change Data Analysis
- Scientific Field: Physical Chemistry .
- Application Summary: “1-(3-Thienyl)-2-propanone” is used in the analysis of phase change data. This involves studying the changes in the physical state of the compound under varying conditions .
- Methods of Application: The compound is subjected to different temperatures and pressures, and the changes in its physical state are recorded .
- Results or Outcomes: The analysis of phase change data helps in understanding the thermophysical and thermochemical properties of the compound .
Gas Phase Ion Energetics
- Scientific Field: Physical Chemistry .
- Application Summary: “1-(3-Thienyl)-2-propanone” is used in the study of gas phase ion energetics. This involves studying the energy changes associated with the formation of ions in the gas phase .
- Methods of Application: The compound is ionized in the gas phase, and the energy associated with the process is measured .
- Results or Outcomes: The study of gas phase ion energetics helps in understanding the ionization potential and electron affinity of the compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-thiophen-3-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKDLNBMOXQRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336208 | |
| Record name | 1-(3-thienyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Thienyl)-2-propanone | |
CAS RN |
62119-77-1 | |
| Record name | 1-(3-thienyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)
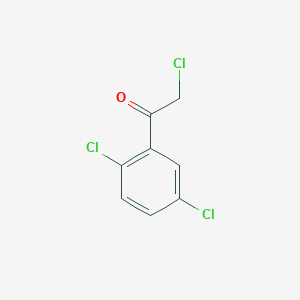
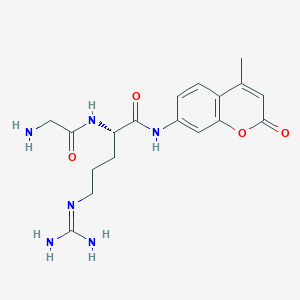
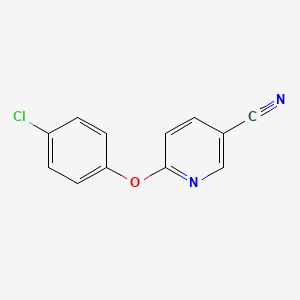
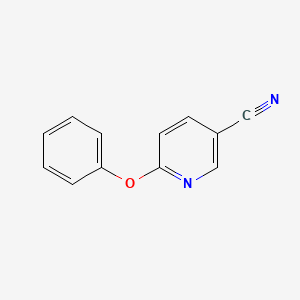
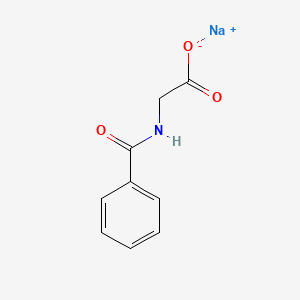
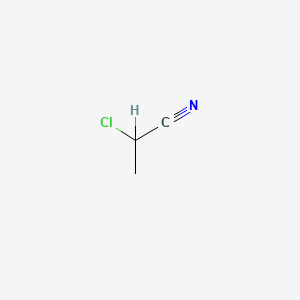
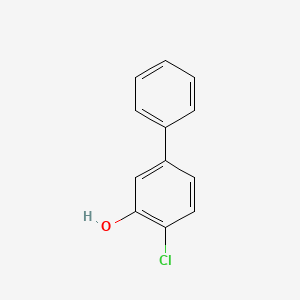

![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)



